molecular formula C14H10Cl2FNO B5757766 3,4-dichloro-N-(4-fluorobenzyl)benzamide

3,4-dichloro-N-(4-fluorobenzyl)benzamide

Cat. No.: B5757766
M. Wt: 298.1 g/mol
InChI Key: HBTKSLMPQCIIQQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-fluorobenzyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and a 4-fluorobenzyl group attached via the amide nitrogen.

Properties

IUPAC Name

3,4-dichloro-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-12-6-3-10(7-13(12)16)14(19)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKSLMPQCIIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
This compound 4-fluorobenzyl C₁₄H₁₀Cl₂FNO 297.13 Fluorine enhances electronegativity and lipophilicity; dichlorination stabilizes aromatic ring.
AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Dimethylamino cyclohexylmethyl C₁₇H₂₃Cl₂N₂O 328.27 Cyclohexylmethyl and dimethylamino groups increase steric bulk and μ-opioid receptor affinity .
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Dimethylamino cyclohexyl (N-methyl) C₁₆H₂₁Cl₂N₂O 326.24 N-methylation enhances potency and receptor interaction .
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide 3-Chloro-4-methylphenyl C₁₄H₁₀Cl₃NO 314.59 Methyl and chloro groups increase steric hindrance, potentially reducing receptor access .
3,4-Dichloro-N-(4-cyanophenyl)benzamide 4-Cyanophenyl C₁₄H₈Cl₂N₂O 307.13 Cyano group introduces strong electron-withdrawing effects, improving stability but reducing solubility .

Pharmacological and Toxicological Profiles

  • AH-7921 :
    • Activity : High μ-opioid receptor agonist with euphoric effects comparable to morphine.
    • Toxicity : Linked to respiratory depression and fatal overdoses; abandoned in clinical development due to addictive properties .
  • U-47700: Activity: 7.5× more potent than morphine in animal models; rapid onset of action.
  • This compound (Target Compound): Predicted Activity: Likely exhibits μ-opioid receptor affinity due to structural similarity to AH-7921 and U-47700. The 4-fluorobenzyl group may reduce metabolic degradation compared to cyclohexyl-based analogs. Unresolved Questions: No direct in vivo studies available; pharmacokinetics and abuse liability remain speculative.

Regulatory and Abuse Potential

  • Target Compound: Not explicitly regulated in current legislation but could fall under analog acts (e.g., U.S. Federal Analog Act) due to structural resemblance to controlled benzamides .

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